
Monodesethylflurazepam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monodesethylflurazepam is a chemical compound with the molecular formula C19H19ClFN3O . It is a metabolite of flurazepam, a benzodiazepine used primarily for its sedative and anxiolytic properties. This compound retains some of the pharmacological activities of its parent compound, making it of interest in both clinical and research settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of monodesethylflurazepam typically involves the dealkylation of flurazepam. This process can be achieved through various chemical reactions, including:
Hydrolysis: Flurazepam is subjected to hydrolysis under acidic or basic conditions to remove the ethyl group, resulting in the formation of this compound.
Oxidative Dealkylation: This method involves the use of oxidizing agents to cleave the ethyl group from flurazepam.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the hydrolysis or oxidative dealkylation reactions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Monodesethylflurazepam undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it back to its parent compound, flurazepam.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed:
Oxidation Products: Various oxidized metabolites.
Reduction Products: Flurazepam.
Substitution Products: Compounds with different functional groups replacing the original ones.
Scientific Research Applications
Monodesethylflurazepam has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolism of benzodiazepines.
Biology: Investigated for its effects on the central nervous system and its potential therapeutic uses.
Medicine: Studied for its pharmacokinetics and pharmacodynamics to understand its role in the efficacy and safety of flurazepam.
Industry: Utilized in the development of new benzodiazepine derivatives with improved pharmacological profiles.
Mechanism of Action
Monodesethylflurazepam exerts its effects by binding to benzodiazepine receptors on the postsynaptic GABA neurons in the central nervous system. This binding enhances the inhibitory effect of GABA on neuronal excitability by increasing the permeability of neuronal membranes to chloride ions. The resulting hyperpolarization leads to a less excitable state and stabilization of neuronal activity. The primary molecular targets are the GABA-A receptors .
Comparison with Similar Compounds
Monodesethylflurazepam is similar to other benzodiazepine metabolites but has unique properties that distinguish it from its counterparts. Some similar compounds include:
Desalkylflurazepam: Another metabolite of flurazepam with similar pharmacological activities.
Nordiazepam: A metabolite of diazepam with anxiolytic properties.
Oxazepam: A benzodiazepine used for its anxiolytic and sedative effects.
Uniqueness: this compound is unique in its specific binding affinity and pharmacokinetic profile, which contribute to its distinct therapeutic effects and duration of action compared to other benzodiazepine metabolites .
Properties
CAS No. |
17656-74-5 |
|---|---|
Molecular Formula |
C19H19ClFN3O |
Molecular Weight |
359.8 g/mol |
IUPAC Name |
7-chloro-1-[2-(ethylamino)ethyl]-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C19H19ClFN3O/c1-2-22-9-10-24-17-8-7-13(20)11-15(17)19(23-12-18(24)25)14-5-3-4-6-16(14)21/h3-8,11,22H,2,9-10,12H2,1H3 |
InChI Key |
DINCAJAWFDEDPU-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


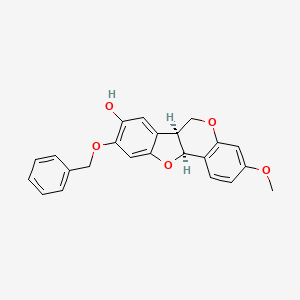

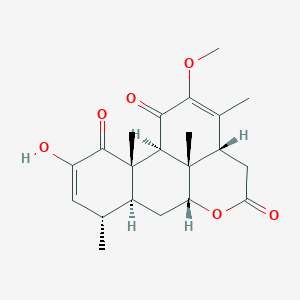
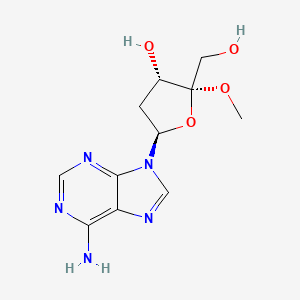
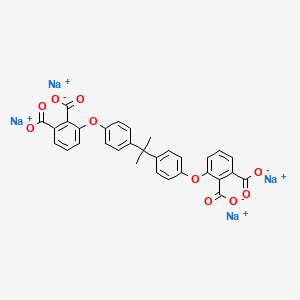
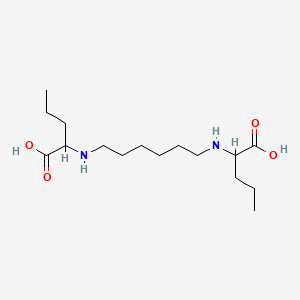
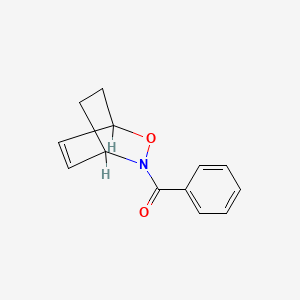
![1,5-Naphthalenedisulfonic acid, 2-[[8-[[[[3-[(2-chloroethyl)sulfonyl]phenyl]amino]carbonyl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-](/img/structure/B12786878.png)

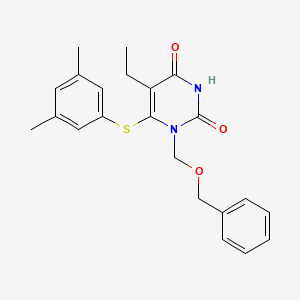
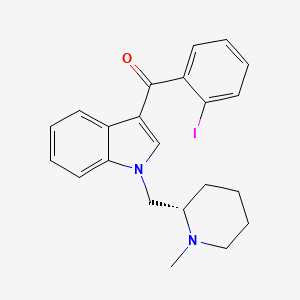
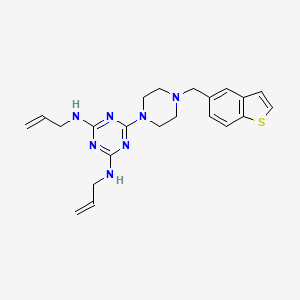
![N-(4-Chlorophenyl)-4-{2-[(3,4-dioxo-3,4-dihydronaphthalen-1-yl)amino]phenyl}-2,4-dioxobutanamide](/img/structure/B12786920.png)

